molecular formula C11H12N2O2 B1314066 Ethyl 4-amino-1H-indole-2-carboxylate CAS No. 33858-35-4

Ethyl 4-amino-1H-indole-2-carboxylate

Cat. No. B1314066
CAS RN: 33858-35-4
M. Wt: 204.22 g/mol
InChI Key: URIAPNZOZNVGMI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers . One method involves the alkylation of indole nitrogen, transesterification, and ester hydrolysis . Another method involves the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Indole derivatives, including Ethyl 4-amino-1H-indole-2-carboxylate, are extensively studied for their potential in pharmaceutical compound synthesis. They exhibit unique inhibitory properties when the carboxamide moiety is present at positions 2 and 3, making them valuable in drug development .

Anticarcinogenic Properties

These compounds mimic the structure of peptides and can bind reversibly to enzymes, exhibiting significant physiological and pharmacological properties. They have been identified as beneficial estrogen metabolism promoters in humans and possess anticarcinogenic properties .

Antiviral Activity

Indole derivatives have shown promise in vitro for antiviral activity against a broad range of RNA and DNA viruses. Specific alkyl-thiosemicarbazide derivatives of indole have been prepared and investigated for this purpose .

Antiproliferative Agents

Ethyl 4-amino-1H-indole-2-carboxylate has been used as a reactant for the synthesis of antiproliferative agents against human leukemia K562 cells, showcasing its potential in cancer treatment .

Inhibitors of Human Prostate Cancer Cells

Due to their ability to mimic peptides, indole derivatives also serve as inhibitors of human prostate cancer cells, providing a pathway for therapeutic applications in oncology .

Free Radical Scavenging Activities

These compounds are known for their free radical scavenging activities, which is crucial in protecting cells from oxidative stress and damage .

Synthesis of Antihypertriglyceridemic Agents

Ethyl 4-amino-1H-indole-2-carboxylate is used in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which are potent antihypertriglyceridemic agents, highlighting its role in managing lipid disorders .

CRTH2 Receptor Antagonists

This compound is also utilized as a reactant for the preparation of CRTH2 receptor antagonists, which are important in treating allergic inflammatory diseases .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . These papers provide valuable insights into the synthesis, properties, and potential applications of indole derivatives.

properties

IUPAC Name

ethyl 4-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAPNZOZNVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 4-nitroindole-2-carboxylate (2.3 g) and 10% palladium on carbon (0.5 g) in ethanol (400 ml) were stirred under a hydrogen atmosphere for 3 hours. The reaction was then filtered through Celite and concentrated to give the end product as a pale brown solid (1.4 g, 70%); NMR δ (CD3SOCD3) 1.3 (t, 3H), 4.3 (q, 2H), 5.4 (s, 2H), 6.1 (d, 1H), 6.6 (d, 1H), 6.9 (dd, 1H), 7.3 (s, 11H), 11.4 (bs, 1H); M/z (+) 205 (MH+).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
70%

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